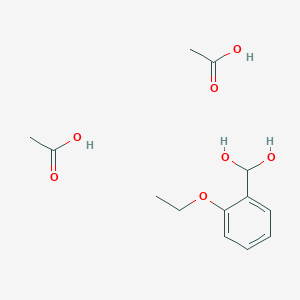

Acetic acid;(2-ethoxyphenyl)methanediol

Description

Properties

CAS No. |

64002-51-3 |

|---|---|

Molecular Formula |

C13H20O7 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

acetic acid;(2-ethoxyphenyl)methanediol |

InChI |

InChI=1S/C9H12O3.2C2H4O2/c1-2-12-8-6-4-3-5-7(8)9(10)11;2*1-2(3)4/h3-6,9-11H,2H2,1H3;2*1H3,(H,3,4) |

InChI Key |

TYHKWMWEZUTVAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-ethoxyphenyl)methanediol can be achieved through various methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with formaldehyde in the presence of a base to form the intermediate 2-ethoxyphenylmethanol. This intermediate is then oxidized to form the desired methanediol derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of heterogeneous catalysts, such as nickel-indium bimetallic catalysts, can enhance the efficiency of the oxidation process, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2-ethoxyphenyl)methanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(2-ethoxyphenyl)methanediol has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing various aromatic compounds and intermediates.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.

Industry: Used in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of acetic acid;(2-ethoxyphenyl)methanediol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and aromatic stacking. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Methanediol (CH₂(OH)₂)

Key Properties :

Comparison :

- (2-Ethoxyphenyl)methanediol is expected to exhibit reduced dehydration rates compared to methanediol due to steric hindrance from the bulky ethoxyphenyl group. This could enhance its stability in hydrogen storage applications .

- The ethoxyphenyl substituent increases molecular weight (180.19 g/mol vs. 64.04 g/mol for methanediol) and may reduce solubility in polar solvents.

Formaldehyde (HCHO)

Key Properties :

Comparison :

- Its larger structure limits gas-phase mobility, making it more suitable for condensed-phase applications .

Formic Acid (HCOOH)

Key Properties :

Comparison :

Acetic Acid Derivatives

Examples :

Comparison :

- (2-Ethoxyphenyl)methanediol differs in functional groups (diol vs. ester/carboxylic acid), leading to distinct reactivity. Its diol moiety enables participation in hydrogen bonding and coordination chemistry, unlike ester or carboxylic acid derivatives .

Data Tables

Table 1: Comparative Properties of Methanediol Derivatives

Table 2: Acetic Acid vs. Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for acetic acid;(2-ethoxyphenyl)methanediol, and how do reaction conditions influence yield?

- Methodology :

- Stepwise Synthesis : Dissolve precursors (e.g., 2-ethoxyphenol derivatives) in methanol with catalytic sulfuric acid, reflux for 4–6 hours, and purify via recrystallization (ethanol/ice water) to isolate the product .

- Yield Optimization : Monitor pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions (e.g., ester hydrolysis) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify structural integrity .

Q. How can researchers characterize the structural and functional groups of this compound?

- Analytical Workflow :

- Spectroscopy : Use FT-IR to identify hydroxyl (-OH, 3200–3600 cm⁻¹) and ester (C=O, 1700–1750 cm⁻¹) groups .

- Chromatography : Employ GC-MS for volatile byproduct analysis (e.g., residual acetic anhydride) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the methanediol moiety .

Advanced Research Questions

Q. How can factorial design optimize multi-variable experimental conditions for synthesizing this compound?

- Methodology :

- Variable Selection : Test factors like catalyst concentration (0.5–2.0 mol%), solvent polarity (methanol vs. ethanol), and reflux time (2–8 hours) .

- Response Surface Modeling : Use a central composite design to predict optimal yield (e.g., 85% at 70°C, 1.5 mol% H₂SO₄) and validate via ANOVA (p < 0.05) .

- AI Integration : Train machine learning models on historical reaction data to recommend parameter adjustments in real time (e.g., COMSOL Multiphysics simulations) .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Study :

- Conflict : NMR suggests a planar methanediol group, while X-ray shows a bent conformation due to crystal packing .

- Resolution : Perform DFT calculations (B3LYP/6-31G*) to compare gas-phase (NMR-equivalent) and solid-state (X-ray) geometries .

- Validation : Use variable-temperature NMR to observe conformational flexibility in solution .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose the compound to H₂O₂ (3–10%) at 40°C for 24–72 hours .

- Stabilizers : Evaluate antioxidants (e.g., BHT) or chelating agents (EDTA) to reduce degradation rates .

- Mechanistic Insight : LC-MS identifies degradation products (e.g., quinone derivatives), guiding structural modifications .

Q. How do steric and electronic effects of the 2-ethoxy group influence reactivity in cross-coupling reactions?

- Comparative Analysis :

- Control Experiments : Substitute 2-ethoxy with 4-ethoxy or methoxy groups to assess electronic contributions (Hammett σ values) .

- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates with Pd catalysts (e.g., Suzuki-Miyaura coupling) .

- Computational Modeling : MO analysis (Gaussian 09) reveals orbital interactions affecting transition-state stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.